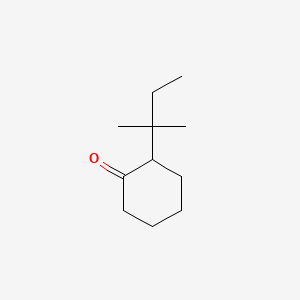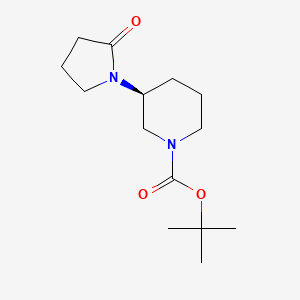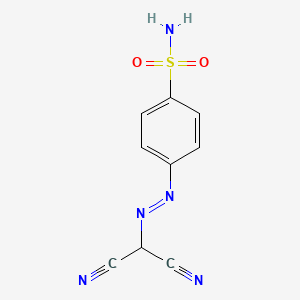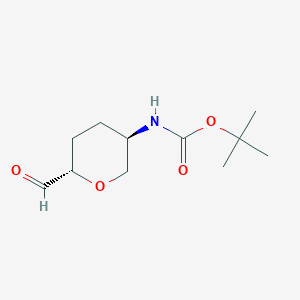
2-tert-Pentylcyclohexanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-tert-Pentylcyclohexanone, also known as 4-tert-pentylcyclohexanone, is an organic compound with the molecular formula C11H20O. It is a cyclohexanone derivative where a tert-pentyl group is attached to the cyclohexane ring. This compound is known for its applications in various fields, including the cosmetic industry as a masking and perfuming agent .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-pentylcyclohexanone can be achieved through several methods. One common approach involves the alkylation of cyclohexanone with tert-pentyl chloride in the presence of anhydrous ferric chloride as a catalyst. The reaction is typically carried out in a solvent such as 1,2-ethylene dichloride at a temperature range of 15-20°C .
Industrial Production Methods
In industrial settings, the production of this compound often involves similar alkylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The final product is usually purified through distillation and other separation techniques to meet the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
2-tert-Pentylcyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The tert-pentyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclohexanone derivatives.
Aplicaciones Científicas De Investigación
2-tert-Pentylcyclohexanone has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Employed in the cosmetic industry as a masking and perfuming agent.
Mecanismo De Acción
The mechanism of action of 2-tert-pentylcyclohexanone involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. For example, in the cosmetic industry, it acts as a masking agent by binding to odor receptors and neutralizing unpleasant smells .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanone: A simpler ketone with a similar cyclohexane ring structure but without the tert-pentyl group.
4-tert-Butylcyclohexanone: Similar structure but with a tert-butyl group instead of a tert-pentyl group.
2-tert-Butylcyclohexanone: Another similar compound with a tert-butyl group at a different position on the cyclohexane ring.
Uniqueness
2-tert-Pentylcyclohexanone is unique due to the presence of the tert-pentyl group, which imparts distinct chemical and physical properties. This structural feature influences its reactivity, solubility, and applications, making it valuable in specific industrial and research contexts .
Propiedades
Número CAS |
5441-54-3 |
|---|---|
Fórmula molecular |
C11H20O |
Peso molecular |
168.28 g/mol |
Nombre IUPAC |
2-(2-methylbutan-2-yl)cyclohexan-1-one |
InChI |
InChI=1S/C11H20O/c1-4-11(2,3)9-7-5-6-8-10(9)12/h9H,4-8H2,1-3H3 |
Clave InChI |
HDPFRPKEWXMMQO-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C)C1CCCCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(1H-benzimidazol-2-yl)phenoxy]ethyl 4-methylbenzenesulfonate](/img/structure/B14008547.png)
![n-Ethyl-n-[(propan-2-ylsulfanyl)methyl]ethanamine](/img/structure/B14008554.png)
![2-[(Morpholin-4-yl)disulfanyl]-1,3-diphenylpropane-1,3-dione](/img/structure/B14008555.png)







![8-[Bis(2-chloroethyl)aminomethyl]-7-hydroxychromen-2-one;hydrochloride](/img/structure/B14008595.png)


![3-(Benzo[d][1,3]dioxol-5-yl)-4-(2-hydroxyethyl)-6,7-dimethoxy-2-(4-methoxybenzyl)isoquinolin-1(2H)-one](/img/structure/B14008604.png)
